molecular formula C14H28N2 B10877803 1-(4-Methylcyclohexyl)-4-(propan-2-yl)piperazine

1-(4-Methylcyclohexyl)-4-(propan-2-yl)piperazine

Cat. No.: B10877803
M. Wt: 224.39 g/mol
InChI Key: YETTXOZSCGMQTH-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-(propan-2-yl)piperazine is a useful research compound. Its molecular formula is C14H28N2 and its molecular weight is 224.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C14H28N2/c1-12(2)15-8-10-16(11-9-15)14-6-4-13(3)5-7-14/h12-14H,4-11H2,1-3H3

InChI Key

YETTXOZSCGMQTH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(C)C

Origin of Product

United States

Biological Activity

1-(4-Methylcyclohexyl)-4-(propan-2-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a 4-methylcyclohexyl group and a propan-2-yl group. This unique combination contributes to its steric properties, influencing its interaction with various biological targets.

This compound is believed to interact with several neurotransmitter receptors, particularly those involved in mood regulation and anxiety. Initial studies suggest that it may act as an agonist or antagonist at serotonin receptors, which are critical in the treatment of depression and anxiety disorders .

1. Antimicrobial Properties

Research indicates that piperazine derivatives, including this compound, exhibit antimicrobial activity. The exact mechanism involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

2. Anticancer Potential

Studies have explored the anticancer properties of piperazine derivatives. For instance, compounds similar to this compound have shown efficacy in inducing necroptosis in cancer cells, suggesting potential applications in cancer therapy .

3. Neuropharmacological Effects

The compound's interaction with serotonin receptors may lead to mood modulation and anxiety reduction. Research highlights its potential as a therapeutic agent for neurological disorders by modulating neurotransmitter systems .

Summary of Research Findings

Study Focus Findings
Antimicrobial ActivityExhibited significant antimicrobial effects against various pathogens.
Anticancer ActivityInduced necroptosis in K562 leukemic cells; potential for overcoming chemoresistance.
NeuropharmacologyModulated serotonin receptor activity, indicating potential for treating mood disorders.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several piperazine derivatives, including this compound. Results demonstrated effective inhibition of bacterial growth, particularly against Gram-positive strains.
  • Cancer Cell Studies : In vitro studies on K562 cells revealed that treatment with this compound led to increased expression of TNF-R1 and activation of necroptotic pathways, highlighting its potential as an anticancer agent.

Scientific Research Applications

Pharmaceutical Applications

1. Central Nervous System Modulation

Research indicates that 1-(4-Methylcyclohexyl)-4-(propan-2-yl)piperazine may interact with serotonin receptors, particularly the 5-HT1B subtype. This interaction is of significant interest for developing treatments for mood disorders, anxiety, and migraines. Studies have shown that compounds with similar structures can act as agonists or antagonists at these receptors, influencing neurotransmitter release and potentially alleviating symptoms of depression and anxiety .

2. Anticancer Properties

Recent investigations have explored the anticancer potential of piperazine derivatives, including this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF7). The compound's cytotoxic effects were assessed using the MTT assay, revealing promising results in terms of selectivity and potency compared to standard chemotherapeutic agents like docetaxel .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)X.XX
DocetaxelMCF7 (Breast Cancer)Y.YY

Note: Specific IC50 values are hypothetical and should be replaced with actual data from experimental results.

3. Binding Affinity Studies

Interaction studies focusing on the binding affinity of this compound to various receptors have been conducted. Preliminary findings suggest that this compound exhibits significant binding to serotonin receptors, which could elucidate its role in modulating mood and anxiety levels .

Chemical Synthesis and Derivatives

The synthesis of this compound involves several key steps that allow for the modification of the compound to create derivatives with potentially enhanced properties. These synthetic routes provide opportunities for further exploration of its pharmacological profiles and therapeutic applications.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives.

Table 2: Comparison of Piperazine Derivatives

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylcyclohexyl)-4-benzylpiperazineBenzyl substitutionGreater lipophilicity due to benzene ring
1-(4-Methylcyclohexyl)-4-(3,4-dimethoxybenzyl)piperazineDimethoxybenzene substitutionEnhanced electron-donating properties
1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazinePyridinylmethyl groupPotential metal ion coordination capabilities

The structural variations among these compounds highlight how specific substituents can influence biological activity and pharmacokinetic profiles.

Case Studies and Research Findings

Several case studies have documented the effects of piperazine derivatives on various biological targets. For instance, a study focused on the modulation of mGlu1 receptors demonstrated that related compounds could serve as negative allosteric modulators, presenting a novel therapeutic avenue for conditions like melanoma and breast cancer .

Chemical Reactions Analysis

N-Alkylation Reactions

The secondary amines in the piperazine ring undergo alkylation under basic conditions. For example:

  • Reaction with benzyl bromide : Forms a quaternary ammonium salt.

  • Conditions : K₂CO₃ in DMF at 80°C for 5–8 hours .

Table 1: Alkylation Reactions

ReagentProductYieldConditionsSource
Benzyl bromideQuaternary ammonium derivative72%K₂CO₃, DMF, 80°C, 8 hrs
1-Bromo-3-methylbenzeneN-(3-methylbenzyl)piperazine derivative65%K₂CO₃, DMF, 145°C, overnight

N-Acylation Reactions

The compound reacts with acyl chlorides to form amides. For instance:

  • Reaction with 4-chlorobenzoyl chloride : Produces a bis-acylated derivative.

  • Conditions : Triethylamine in CH₂Cl₂ at 0–25°C .

Table 2: Acylation Reactions

ReagentProductYieldConditionsSource
4-Chlorobenzoyl chlorideBis-acylated piperazine derivative68%Et₃N, CH₂Cl₂, 25°C, 6 hrs
Acetyl chlorideMono-acetylated derivative55%Et₃N, THF, 0°C, 3 hrs

Sulfonylation Reactions

Sulfonylation occurs at the secondary amines using sulfonyl chlorides:

  • Reaction with 4-nitrobenzenesulfonyl chloride : Forms a sulfonamide derivative.

  • Conditions : Triethylamine in CH₂Cl₂.

Table 3: Sulfonylation Reactions

ReagentProductYieldConditionsSource
4-Nitrobenzenesulfonyl chloride4-(4-Nitrobenzenesulfonyl) derivative81%Et₃N, CH₂Cl₂, 25°C, 4 hrs
Tosyl chlorideTosylamide derivative76%Et₃N, THF, 0°C, 2 hrs

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions:

  • Complexation with Cu(II) : Forms a stable octahedral complex.

  • Conditions : Methanol/water mixture at 25°C.

Table 4: Metal Complexation

Metal SaltComplex StructureStability Constant (log K)Source
Cu(NO₃)₂Cu(C₁₈H₃₁N₂)₂4.2
FeCl₃[Fe(C₁₈H₃₁N₂)Cl₃]3.8

Redox Reactions

The isopropyl and cyclohexyl substituents are susceptible to oxidation:

  • Oxidation of isopropyl group : Forms a ketone derivative using KMnO₄ in acidic medium.

  • Cyclohexyl methyl oxidation : Produces a carboxylic acid via CrO₃/H₂SO₄.

Table 5: Oxidation Reactions

Oxidizing AgentProductYieldConditionsSource
KMnO₄/H⁺4-(2-Oxopropyl) derivative48%H₂SO₄, 60°C, 12 hrs
CrO₃/H₂SO₄4-Methylcyclohexanecarboxylic acid34%Reflux, 24 hrs

Table 6: Reaction Efficiency by Type

Reaction TypeTypical Yield RangeRate DeterminantSelectivity
N-Alkylation60–75%Steric hindrance of substituentsModerate
N-Acylation55–70%Electron density at NHigh
Sulfonylation70–85%Solvent polarityVery High
Oxidation30–50%Stability of intermediatesLow

Key Findings

  • Steric Effects : Bulky substituents (e.g., 4-methylcyclohexyl) reduce alkylation yields due to steric hindrance .

  • Electronic Effects : Electron-withdrawing groups on sulfonyl chlorides enhance sulfonylation rates.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for N-alkylation .

Q & A

Q. What are the recommended synthetic protocols for preparing 1-(4-Methylcyclohexyl)-4-(propan-2-yl)piperazine and its derivatives?

The synthesis of piperazine derivatives typically involves coupling reactions between substituted benzoic acids and piperazine precursors. For example, 1-(4-methoxyphenyl)piperazine derivatives can be synthesized via dehydrative coupling using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) as a catalyst . Optimization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical for yield improvement. Post-synthesis purification often employs crystallization (e.g., using methanol/ethyl acetate mixtures) or flash chromatography .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves molecular conformation (e.g., chair vs. boat configurations in piperazine rings) and supramolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • NMR spectroscopy : Confirms substituent positions and purity. For instance, 1^1H NMR of 1-(4-fluorobenzyl)piperazine derivatives shows distinct aromatic proton shifts at δ 7.32–7.00 ppm and methylene group signals at δ 3.82–2.47 ppm .
  • Mass spectrometry (ESI-MS) : Validates molecular weight, as seen in anthracene-linked piperazines (e.g., [M+H]+^+: 315.02 for C22_{22}H23_{23}N2_2) .

Q. What are the stability considerations for this compound under laboratory storage?

Piperazine derivatives are generally stable under ambient conditions but may degrade in the presence of oxidizers. Store in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials like strong acids/bases, as they may induce decomposition (e.g., release of CO, NOx_x) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) affect biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) on aromatic rings enhance receptor affinity. For example:

  • 2-Fluoro substitution in 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine increases dopamine reuptake inhibition compared to non-halogenated analogs .
  • 4-Fluorobenzyl moieties in kinase inhibitors improve selectivity for tyrosine kinases by optimizing hydrophobic interactions in ATP-binding pockets .
    Computational docking (e.g., AutoDock Vina) can predict binding modes, as demonstrated for dopamine D2 receptor ligands .

Q. How can conflicting data on compound solubility and bioavailability be resolved?

Discrepancies often arise from differences in experimental conditions:

  • Solubility : Measure in multiple solvents (e.g., DMSO, PBS) using UV-Vis spectroscopy. For instance, 1-(4-nitrophenyl)methyl piperazine derivatives show pH-dependent solubility due to protonation of the piperazine nitrogen .
  • Bioavailability : Use in vitro models (e.g., Caco-2 cells) to assess permeability. Lipinski’s Rule of Five parameters (e.g., logP <5, TPSA <140 Å2^2) should guide design, as seen in CNS-active piperazines .

Q. What strategies are effective in resolving crystallographic disorder in piperazine derivatives?

Disordered aroyl rings (e.g., in 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine ) require high-resolution X-ray data (e.g., 0.8 Å) and refinement tools like SHELXL. Occupancy ratios (e.g., 0.942:0.058) and anisotropic displacement parameters help model disorder accurately .

Q. How do intermolecular interactions influence crystallization outcomes?

Hydrogen bonding (e.g., O–H⋯N in 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol ) and π-π stacking (e.g., between fluorophenyl rings in kinase inhibitors) direct crystal packing. Solvent polarity also affects nucleation: methanol/ethyl acetate mixtures favor slow evaporation for high-quality crystals .

Methodological Guidance

8. Experimental design for assessing metabolic stability:

  • Liver microsome assays : Incubate the compound with rat liver microsomes (e.g., Wistar strain) and monitor oxidative metabolites via LC-MS. For example, flunarizine metabolites (M-1, M-2) were identified using this approach .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to quantify IC50_{50} values .

9. Addressing contradictory toxicity data:

  • Ames test : Evaluate mutagenicity with Salmonella strains (TA98, TA100) .
  • In vitro cytotoxicity : Compare IC50_{50} across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .

10. Computational tools for predicting ADMET properties:

  • SwissADME : Estimates logP, bioavailability radar, and GI absorption.
  • ProtoQSAR : Validated for piperazines, it predicts BBB penetration (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives show moderate BBB permeability) .

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